molecular formula C10H14O4 B582755 2-(2-Methoxyphenoxy)-1,3-propanediol-d4 CAS No. 114609-65-3

2-(2-Methoxyphenoxy)-1,3-propanediol-d4

Cat. No.: B582755
CAS No.: 114609-65-3
M. Wt: 202.242
InChI Key: DTADPBLDQSWASV-KXGHAPEVSA-N
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Description

Contextualization of Deuterated Analogs in Modern Scientific Inquiry

Deuterated analogs, compounds where one or more hydrogen atoms are replaced by deuterium (B1214612), are pivotal in modern scientific research. pharmaffiliates.com This isotopic substitution, while seemingly minor, imparts unique properties that researchers can exploit. clearsynth.com Deuterium's greater mass compared to hydrogen can lead to a phenomenon known as the kinetic isotope effect, where reactions involving the breaking of a carbon-deuterium bond proceed at a slower rate than those involving a carbon-hydrogen bond. simsonpharma.com This effect is a powerful tool for elucidating reaction mechanisms. clearsynth.com

In pharmacology and metabolic studies, deuterium labeling allows for the precise tracking of molecules within biological systems. simsonpharma.comnih.gov By following the metabolic fate of a deuterated drug, researchers can gain insights into its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, deuterated compounds are extensively used as internal standards in analytical techniques like mass spectrometry. pharmaffiliates.com Their chemical similarity to the non-deuterated analyte ensures they behave almost identically during sample preparation and analysis, while their mass difference allows for clear differentiation, leading to more accurate and reliable quantification. nih.gov The use of deuterated standards can help correct for matrix effects, which are a common source of variability in the analysis of complex biological samples. myadlm.org

Significance of 2-(2-Methoxyphenoxy)-1,3-propanediol-d4 as a Specialized Research Tool

This compound serves as a labeled analog of 2-(2-Methoxyphenoxy)-1,3-propanediol, a known impurity of the pharmaceutical compound Guaifenesin (B1672422). pharmaffiliates.com Guaifenesin is an expectorant used to treat coughs and congestion. saudijournals.comresearchgate.net The β-isomer of Guaifenesin is 2-(2-methoxyphenoxy)propane-1,3-diol. medicalresearchjournal.orgnih.gov

The primary application of this compound is as an internal standard for the quantification of its non-deuterated counterpart and potentially Guaifenesin itself in various analytical methods, most notably liquid chromatography-mass spectrometry (LC-MS). pharmaffiliates.com The presence of four deuterium atoms creates a distinct mass shift, allowing for its clear separation from the unlabeled analyte in a mass spectrum. researchgate.net This is crucial for achieving high accuracy and precision in quantitative analyses, particularly in complex matrices like biological fluids or pharmaceutical formulations.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry because it can compensate for variations in sample extraction, injection volume, and ionization efficiency. nih.gov

Overview of Academic Research Related to Lignin (B12514952) Model Compounds and Guaiacol (B22219) Derivatives

The structural backbone of this compound is closely related to guaiacol, a fundamental building block of lignin. nih.govmdpi.com Lignin is a complex polymer found in the cell walls of plants and is one of the most abundant organic polymers on Earth. researchgate.net Due to its complex and irregular structure, researchers often use simpler "model compounds" that represent the key chemical linkages found in lignin to study its properties and potential for valorization. mdpi.comresearchgate.net

Guaiacol and its derivatives are prominent lignin model compounds, particularly for softwood lignin. mdpi.com Research in this area is driven by the desire to convert lignin, a major byproduct of the pulp and paper industry, into value-added chemicals and biofuels. xdhg.com.cnnih.gov Studies often focus on the catalytic cleavage of the ether bonds that are characteristic of lignin's structure, a process in which guaiacol derivatives play a key role as substrates. nih.gov Understanding the pyrolysis and decomposition pathways of compounds like guaiacol is essential for developing efficient biomass conversion technologies. researchgate.net The insights gained from studying these model compounds can inform strategies for the depolymerization of native lignin into useful aromatic chemicals. nih.gov

Rationale for Deuterium Labeling at Specific Positions in the Compound Structure

The placement of deuterium atoms at the d4 position in 2-(2-Methoxyphenoxy)-1,3-propanediol is a deliberate choice to ensure the stability of the label and its utility as an internal standard. The "d4" designation typically indicates that four hydrogen atoms on the propanediol (B1597323) backbone of the molecule have been replaced by deuterium.

The primary rationale for this specific labeling pattern is to introduce a significant mass difference without altering the fundamental chemical properties of the molecule. The propanediol moiety is a common site for metabolic transformations. Placing the deuterium labels on the carbon backbone, rather than on the hydroxyl or methoxy (B1213986) groups, prevents their easy exchange with protons in the surrounding solvent or during metabolic processes. sigmaaldrich.com This stability is critical for an internal standard, as any loss of the deuterium label would compromise the accuracy of the quantitative analysis. sigmaaldrich.com

Furthermore, the mass shift of +4 amu (atomic mass units) provided by the four deuterium atoms is substantial enough to move the isotopic signature of the internal standard away from the natural isotopic distribution of the unlabeled analyte, thereby minimizing potential spectral overlap and improving the signal-to-noise ratio in mass spectrometric detection. researchgate.net

Data Tables

Table 1: Properties of this compound

Property Value
Chemical Formula C10H10D4O4
Molecular Weight 202.24 g/mol
CAS Number 114609-65-3
Appearance White to Off-White Solid

Data sourced from various chemical supplier specifications.

Table 2: Related Compounds and Their Significance

Compound Name Significance
2-(2-Methoxyphenoxy)-1,3-propanediol The non-deuterated analog and an impurity of Guaifenesin. pharmaffiliates.comchemicalbook.com
Guaifenesin An expectorant medication. saudijournals.comdrugfuture.com

Properties

CAS No.

114609-65-3

Molecular Formula

C10H14O4

Molecular Weight

202.242

IUPAC Name

1,1,3,3-tetradeuterio-2-(2-methoxyphenoxy)propane-1,3-diol

InChI

InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-8(6-11)7-12/h2-5,8,11-12H,6-7H2,1H3/i6D2,7D2

InChI Key

DTADPBLDQSWASV-KXGHAPEVSA-N

SMILES

COC1=CC=CC=C1OC(CO)CO

Synonyms

2-(o-Methoxyphenoxy)-1,3-propanediol-d4; 

Origin of Product

United States

Advanced Synthetic Methodologies and Isotopic Labeling Strategies for 2 2 Methoxyphenoxy 1,3 Propanediol D4

Retrosynthetic Analysis and Pathway Design for Deuterium (B1214612) Incorporation

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. mdpi.com For 2-(2-Methoxyphenoxy)-1,3-propanediol-d4, the primary goal is the site-selective introduction of four deuterium atoms onto the 1,3-propanediol (B51772) backbone. Two general strategies can be envisioned: a "bottom-up" approach using deuterated building blocks or a "top-down" approach involving deuterium exchange on a late-stage intermediate or the final compound. nih.gov

A plausible retrosynthetic pathway involves the direct, late-stage deuteration of the parent molecule, Guaifenesin (B1672422). This is often preferable as it minimizes the number of synthetic steps involving expensive deuterated reagents. nih.gov The key disconnection would be the C-D bonds at the carbinol centers. The synthesis could proceed via the dehydrogenation of the primary and secondary alcohols in Guaifenesin to form a keto-aldehyde intermediate. This intermediate could then be reduced using a deuterium source.

Alternatively, a more direct approach involves the catalytic hydrogen/deuterium (H/D) exchange on the alcohol groups of Guaifenesin itself. rsc.org This strategy relies on a catalyst capable of activating the C-H bonds alpha to the hydroxyl groups and facilitating exchange with a deuterium source like deuterium oxide (D₂O). rsc.orgrsc.org

A synthetic approach could also start from simpler precursors. For example, forging the crucial bicyclic framework from monocyclic precursors is a strategy employed in the synthesis of other complex molecules. nih.gov This could involve coupling a deuterated C3-synthon with 2-methoxyphenol. However, this route is often more complex and less atom-economical than late-stage deuteration.

Selective Deuterium Exchange Protocols and Catalytic Systems

Achieving high levels of deuterium incorporation at specific molecular positions requires sophisticated catalytic systems and optimized reaction conditions. Modern methods often aim to use inexpensive and readily available deuterium sources, such as D₂O, under mild conditions. nih.govnih.gov

Base-mediated H/D exchange is a classical method for deuterating positions acidic enough to be deprotonated. acs.org For alcohols like 2-(2-Methoxyphenoxy)-1,3-propanediol, a strong base can deprotonate the hydroxyl groups to form alkoxides. However, to achieve C-H deuteration, the exchange typically proceeds through an intermediate carbonyl compound. rsc.orgnih.gov

In a proposed mechanism for the deuteration of alcohols, a ruthenium catalyst facilitates the dehydrogenation of the alcohol to form an aldehyde or ketone. nih.gov A base, such as potassium tert-butoxide (KOtBu), can then catalyze the enolization of this carbonyl intermediate. The subsequent ketonization in the presence of D₂O incorporates deuterium at the α-position. The deuterated carbonyl is then re-hydrogenated (or deuterated) by the catalyst to yield the deuterated alcohol. rsc.org Systems such as samarium(II) iodide (SmI₂) in the presence of D₂O and a base like triethylamine (B128534) (Et₃N) have also proven effective for the reductive deuteration of esters to α,α-dideuterio alcohols. acs.org

The choice of base and reaction conditions is critical, as it can influence the selectivity and efficiency of the deuteration process. acs.org

Electrophotocatalysis has emerged as a powerful and green strategy for deuterium incorporation, avoiding harsh reagents and conditions. chinesechemsoc.orgrsc.org These methods use electricity and light to drive chemical reactions, often with high selectivity and efficiency. nju.edu.cn The process can utilize D₂O as an inexpensive and environmentally benign deuterium source. chinesechemsoc.org

In a typical electrophotocatalytic setup for reductive deuteration, a photocatalyst absorbs light to generate an excited state, which can then reduce a substrate molecule. The resulting radical anion is then protonated by D₂O. The system avoids the use of external reductants, which can complicate the reaction and purification. nju.edu.cn This approach has been successfully applied to the dearomative deuteration of (het)arenes and the reductive deuteration of carbonyls. chinesechemsoc.orgnih.gov

For a molecule like 2-(2-Methoxyphenoxy)-1,3-propanediol, a potential electrophotocatalytic strategy could involve the selective reduction of a precursor, such as a diketone or keto-ester derivative, using a suitable electrophotocatalyst and D₂O as the deuterium source. The advantages include mild reaction conditions, high functional group tolerance, and the potential for scalability. chinesechemsoc.orgresearchgate.net For instance, photocatalyst-free systems using visible light and common thiol compounds have been shown to incorporate deuterium into key chemical groups with high efficiency. researchgate.net

Deuterium Incorporation Efficiency and Isotopic Purity Assessment in Synthetic Outcomes

Determining the isotopic purity and the degree of deuterium incorporation is a critical step in the characterization of deuterated compounds. rsc.org The primary techniques for this assessment are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.gov

Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) is a rapid and highly sensitive method for analyzing isotopic purity. researchgate.net It can distinguish and quantify the relative abundance of different isotopologues (e.g., d₀, d₁, d₂, etc.) of the target molecule. nih.gov By comparing the experimental isotopic distribution to the theoretical natural abundance, one can calculate the percentage of deuterium incorporation. almacgroup.com

The following interactive table illustrates a hypothetical calculation of isotopic purity for this compound based on mass spectrometry data.

IsotopologueMeasured Peak AreaNatural Isotope ContributionCorrected Peak AreaRelative Abundance (%)
d₀ (M+0)5,0005,00000.00
d₁ (M+1)8,0005507,4500.49
d₂ (M+2)15,00063514,3650.95
d₃ (M+3)75,0001,65073,3504.84
d₄ (M+4)1,500,0008,2501,491,75098.46
d₅ (M+5)20,00016,5003,5000.23

Note: This data is illustrative. The "Natural Isotope Contribution" is subtracted from the measured peak area of the subsequent isotope to obtain the true signal for the deuterated species.

NMR spectroscopy provides complementary information. ¹H NMR can be used to determine the degree of deuteration by observing the reduction in the integral of the signal corresponding to the H atom that has been replaced by D. epj-conferences.org Conversely, ²H NMR directly detects the deuterium nuclei, confirming their presence and location within the molecule. nih.gov A combination of ¹H and ²H NMR can provide a highly accurate determination of isotopic abundance. nih.gov

Scalability of Synthesis for Research Applications

The transition from small-scale laboratory synthesis to larger, multi-gram or kilogram-scale production is essential for supplying sufficient material for extensive research, such as in vivo studies. nih.gov Scalability requires the development of robust, reliable, and cost-effective synthetic methodologies. nih.govgoogle.com

Key considerations for scalable deuteration include:

Deuterium Source: Using inexpensive and safe sources like D₂O is highly advantageous for large-scale synthesis compared to deuterated gases (D₂) or complex deuterated reagents. nih.gov

Catalyst Efficiency and Stability: The catalyst must be highly active and stable to minimize loading and cost. For heterogeneous catalysts, ease of separation and potential for recycling are crucial. Nanostructured iron catalysts have been demonstrated for kilogram-scale deuteration of arenes. nih.gov

Process Conditions: Reactions that proceed under mild temperatures and pressures are generally easier and safer to scale up. rsc.org

Reactor Technology: For certain reactions, particularly those driven by light, specialized reactors such as recirculation or flow reactors can improve efficiency and throughput, facilitating larger scale production. researchgate.net

Electrochemical and photocatalytic methods are showing increasing promise for scalable synthesis due to their potential for high efficiency and the use of mild conditions. researchgate.netbioengineer.org For example, the electrosynthesis of deuterated methylamine (B109427) has been demonstrated at the gram scale, indicating the potential for these technologies in industrial applications. bioengineer.org The development of such scalable processes is crucial for advancing the use of deuterated compounds like this compound from discovery to practical application. nih.gov

Sophisticated Analytical Characterization and Quantification of 2 2 Methoxyphenoxy 1,3 Propanediol D4 in Research Contexts

Mass Spectrometric Applications Beyond Basic Identification

Mass spectrometry is a cornerstone in the analysis of isotopically labeled compounds, offering high sensitivity and specificity. For 2-(2-Methoxyphenoxy)-1,3-propanediol-d4, its application extends far beyond simple molecular weight confirmation.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification of analytes in complex matrices. In this technique, a known amount of the isotopically labeled compound, this compound, is added to a sample as an internal standard. Because the deuterated standard is chemically identical to the endogenous analyte (guaifenesin), it experiences the same extraction losses and ionization suppression or enhancement effects during the analysis.

The quantification is based on the ratio of the mass spectrometric signal of the analyte to that of the isotopically labeled internal standard. This approach significantly improves the precision and accuracy of the measurement by correcting for variations in sample preparation and instrument response.

Table 1: Key Parameters in Isotope Dilution Mass Spectrometry

ParameterDescription
AnalyteThe substance being quantified (e.g., guaifenesin).
Internal StandardA known quantity of an isotopically labeled version of the analyte (e.g., this compound).
Response RatioThe ratio of the signal intensity of the analyte to the signal intensity of the internal standard.
Calibration CurveA plot of the response ratio versus the concentration of the analyte in standards.

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. It involves the isolation of a precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation pattern provides a fingerprint of the molecule's structure.

The presence of deuterium (B1214612) atoms in this compound can be instrumental in elucidating its fragmentation pathways. By comparing the MS/MS spectra of the deuterated and non-deuterated compounds, researchers can pinpoint which fragments retain the deuterium labels. This information helps to deduce the specific bonds that are cleaved during fragmentation.

For instance, the fragmentation of guaifenesin (B1672422) typically involves cleavage of the ether bond and losses from the propanediol (B1597323) side chain. In the d4-analog, the deuterium atoms are located on the propanediol moiety. Therefore, fragments containing this part of the molecule will exhibit a mass shift of +4 Da compared to the corresponding fragments of unlabeled guaifenesin, confirming the fragmentation mechanism.

Table 2: Hypothetical Fragmentation Data for Guaifenesin and its d4-Analog

Precursor Ion (m/z)Proposed FragmentFragment Ion (m/z) of GuaifenesinFragment Ion (m/z) of this compound
199.1 (Guaifenesin) / 203.1 (d4-analog)[M+H - H2O]+181.1185.1
199.1 (Guaifenesin) / 203.1 (d4-analog)[M+H - CH2O]+169.1173.1
199.1 (Guaifenesin) / 203.1 (d4-analog)[2-methoxyphenol+H]+125.1125.1

Note: This table is illustrative and based on general fragmentation patterns of similar compounds.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This capability is crucial for determining the elemental composition of a molecule and for analyzing its isotopic pattern. For this compound, HRMS can confirm the presence and number of deuterium atoms by resolving the isotopic fine structure of the molecular ion peak.

The mass difference between a proton (¹H) and a deuteron (B1233211) (²H) is approximately 1.0063 Da. HRMS can easily distinguish between the monoisotopic peak of the unlabeled compound and the d4-labeled compound. Furthermore, it can resolve the peaks corresponding to molecules with different numbers of deuterium atoms (d0, d1, d2, d3, d4), allowing for the assessment of the isotopic purity of the standard.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about molecular structure, connectivity, and dynamics in solution.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity between protons and carbons in a molecule. In the context of this compound, these experiments can precisely confirm the location of the deuterium labels.

An HSQC spectrum shows correlations between protons and the carbons to which they are directly attached. In the spectrum of the d4-compound, the signals corresponding to the deuterated positions on the propanediol chain would be absent or significantly attenuated in the ¹H dimension, while the corresponding carbon signals would still be visible in the ¹³C dimension.

An HMBC spectrum, on the other hand, reveals correlations between protons and carbons over two or three bonds. This can be used to further confirm the labeling pattern by observing the long-range couplings from the remaining protons to the deuterated carbon sites.

Table 3: Expected 2D NMR Observations for this compound

NMR ExperimentExpected Observation
¹H NMRAbsence or significant reduction of signals corresponding to the protons on the deuterated positions of the propanediol chain.
¹³C NMRSignals for the deuterated carbons may show a characteristic triplet splitting due to C-D coupling and an upfield isotope shift.
¹H-¹³C HSQCAbsence of cross-peaks for the deuterated C-D positions.
¹H-¹³C HMBCLong-range correlations from remaining protons to the deuterated carbon atoms can be observed.

The substitution of protons with deuterium can have subtle but measurable effects on molecular properties, which can be probed by NMR. Deuterium NMR (²H NMR) itself can be a powerful tool for studying molecular dynamics. The quadrupolar nature of the deuterium nucleus makes its relaxation properties highly sensitive to the local motional environment.

By measuring the relaxation times (T1 and T2) of the deuterium signals in this compound, researchers can gain insights into the rotational correlation times and the degree of motional restriction at different sites within the molecule. This information is valuable for understanding the conformational flexibility of the propanediol side chain, which can be important for its biological activity and metabolism. Furthermore, the presence of deuterium can simplify ¹H NMR spectra by removing certain proton signals and their associated couplings, which can aid in the analysis of complex spin systems and the determination of conformational preferences through techniques like Nuclear Overhauser Effect (NOE) spectroscopy. A study on deuterated 1,2-propanediol has shown the utility of deuteron NMR in analyzing quadrupole coupling parameters, which can provide information on molecular structure. capes.gov.briaea.org

Solid-State NMR Applications for Deuterated Analogs

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials. For deuterated analogs like this compound, solid-state NMR offers unique advantages. The substitution of protons with deuterons significantly simplifies ¹H NMR spectra by reducing the dense network of strong ¹H-¹H dipolar couplings, which are a major source of line broadening in the solid state. nih.gov This "dilution" of protons leads to narrower spectral lines and improved resolution, allowing for more precise structural analysis. nih.govnih.gov

In the context of this compound, solid-state NMR can be employed to confirm the sites of deuteration and to study the local environment and mobility of the deuterated methylene (B1212753) and methine groups. ²H (deuterium) NMR, in particular, is highly informative in the solid state. wikipedia.org The deuterium nucleus has a spin of 1 and possesses a quadrupole moment, which interacts with the local electric field gradient. wikipedia.org This interaction is sensitive to the orientation of the C-D bond relative to the magnetic field and to molecular motion. wikipedia.orgacs.org By analyzing the characteristic quadrupolar patterns in the ²H NMR spectrum, researchers can gain detailed insights into the dynamics of the propanediol backbone of the molecule.

Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can be utilized. While proton dilution can sometimes complicate ¹H-¹³C cross-polarization due to the reduced proton bath, it can also be advantageous in certain experiments. nih.gov High-field NMR in conjunction with fast magic-angle spinning can overcome sensitivity and resolution barriers, enabling rapid acquisition of ²H MAS NMR spectra. chemrxiv.org

Table 1: Potential Solid-State NMR Parameters for the Analysis of this compound

ParameterTechniquePurposeExpected Outcome
¹H MAS NMRMagic Angle Spinning NMRTo observe the remaining protons and assess the degree of deuteration.Simplified spectrum with sharper lines compared to the non-deuterated analog.
²H Static NMRDeuterium NMRTo study the local dynamics and orientation of the C-D bonds.Characteristic Pake doublet patterns indicating the motional regime of the propanediol moiety.
¹³C CP-MAS NMRCross-Polarization Magic Angle Spinning NMRTo obtain a high-resolution carbon spectrum for structural confirmation.Well-resolved carbon signals, confirming the carbon skeleton of the molecule.
²H-¹H Correlation2D Correlation SpectroscopyTo establish connectivity between deuterons and nearby protons.Cross-peaks indicating through-space proximity between deuterated and non-deuterated sites.

Chromatographic Methodologies for Purity Assessment and Isolation in Complex Research Matrices

Chromatographic techniques are indispensable for the assessment of chemical and isotopic purity, as well as for the isolation of this compound from complex research matrices, such as biological fluids or reaction mixtures. The presence of unlabeled material or other impurities can significantly impact the accuracy of studies where this compound is used as an internal standard. tandfonline.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. Given its structural similarity to guaifenesin and its related compounds, established HPLC methods for these substances can be readily adapted. helixchrom.comnih.govnih.gov Reversed-phase HPLC is the most common approach, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. nih.gov

For purity assessment, a gradient elution method is often preferred to resolve the main compound from any potential impurities, including its non-deuterated counterpart or synthetic precursors like guaiacol (B22219). nih.govnih.gov The slightly different physicochemical properties imparted by deuterium substitution can sometimes lead to a small chromatographic shift between the deuterated and non-deuterated compounds, which high-resolution columns can resolve. scispace.com

Advanced detection methods are crucial. While UV detection at a wavelength around 273-275 nm is suitable for detecting the aromatic ring, coupling HPLC with high-resolution mass spectrometry (LC-HR-MS) is the gold standard for analyzing deuterated standards. nih.govrsc.orgnih.gov LC-HR-MS not only confirms the identity of the compound based on its retention time and mass-to-charge ratio but also allows for the precise determination of isotopic enrichment and the detection of any unlabeled material. rsc.orgnih.gov

Table 2: Exemplary HPLC-MS Parameters for Purity Assessment

ParameterValue/ConditionPurpose
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm) nih.govSeparation of the analyte from impurities based on hydrophobicity.
Mobile Phase A 0.02 M KH₂PO₄ (pH 3.2) : Methanol (90:10 v/v) nih.govAqueous component of the mobile phase.
Mobile Phase B 0.02 M KH₂PO₄ (pH 3.2) : Methanol (10:90 v/v) nih.govOrganic modifier for gradient elution.
Flow Rate 0.8 mL/min nih.govTo ensure optimal separation and peak shape.
Detection UV at 273 nm nih.gov and High-Resolution Mass Spectrometry (ESI+)UV for general detection and MS for confirmation and isotopic purity.
Injection Volume 10 µLStandard volume for analytical HPLC.
Column Temperature 25°C nih.govTo ensure reproducible retention times.

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. researchgate.net Since this compound is a polar diol with limited volatility, a derivatization step is necessary to convert it into a more volatile and thermally stable analog suitable for GC analysis. nih.govomicsonline.org

Silylation is a common derivatization technique where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govbrjac.com.br This process significantly increases the volatility of the analyte, allowing for its analysis by GC. omicsonline.org

GC coupled with mass spectrometry (GC-MS) is particularly powerful. nih.govnih.gov The electron impact (EI) ionization in GC-MS produces characteristic fragmentation patterns that can be used for structural elucidation and confirmation. omicsonline.org For this compound, GC-MS analysis of its silylated derivative would not only confirm the molecular structure but also provide information on the location of the deuterium labels based on the mass shifts in the fragment ions. This technique is highly sensitive and can be used for the quantification of trace amounts of the compound and its impurities. brjac.com.br

Table 3: Typical GC-MS Conditions for the Analysis of Derivatized this compound

ParameterValue/ConditionPurpose
Derivatization Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) brjac.com.brTo increase the volatility of the analyte for GC analysis.
GC Column HP-5MS (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm) omicsonline.orgSeparation of the derivatized analyte and any impurities.
Carrier Gas Helium at 1 mL/min omicsonline.orgInert gas to carry the sample through the column.
Injector Temperature 250°C omicsonline.orgTo ensure rapid volatilization of the sample.
Oven Program Start at 70°C, ramp to 280°C omicsonline.orgTemperature gradient to separate compounds with different boiling points.
Ionization Mode Electron Impact (EI) at 70 eV omicsonline.orgTo fragment the molecule for mass analysis.
Mass Analyzer Quadrupole or Time-of-Flight (TOF)To separate and detect the fragment ions based on their m/z.

Theoretical and Computational Chemistry Investigations of 2 2 Methoxyphenoxy 1,3 Propanediol D4

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived. For a molecule like 2-(2-Methoxyphenoxy)-1,3-propanediol-d4, these calculations can elucidate the effects of deuterium (B1214612) substitution on its stability and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for optimizing the molecular geometry and predicting spectroscopic properties of medium-sized organic molecules. scispace.comnih.gov

For this compound, a geometry optimization would be performed using a functional like B3LYP or a range-separated hybrid functional such as ωB97X-D, combined with a Pople-style basis set (e.g., 6-311G(d,p)) or a correlation-consistent basis set. scispace.com The optimization process systematically alters the coordinates of the atoms to find the lowest energy conformation, or a local minimum on the potential energy surface. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, the same level of theory can be used to predict spectroscopic properties. For instance, vibrational frequencies (IR and Raman) are calculated by computing the second derivatives of the energy with respect to atomic displacements. libretexts.org Time-Dependent DFT (TD-DFT) is employed to calculate electronic excitation energies, which correspond to UV-Visible absorption spectra. scispace.com

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound This table presents hypothetical data that would be expected from a DFT/B3LYP/6-311G(d,p) calculation.

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C-D (propanediol backbone)1.098
C-O (ether linkage)1.375
C-O (hydroxyl)1.421
C-C (aromatic)1.395 (avg.)
**Bond Angles (°) **D-C-D109.1
C-O-C (ether)118.5
O-C-C (propanediol)108.9
Dihedral Angles (°) C(aryl)-O-C-C(propanediol)-148.5
C(aryl)-C-C-O(aryloxy)175.2

The primary effect of substituting hydrogen with deuterium is the doubling of the atomic mass. libretexts.org This change has a negligible impact on the electronic potential energy surface but a significant effect on properties related to atomic motion, most notably vibrational frequencies. This is known as the kinetic isotope effect (KIE). libretexts.org

The vibrational frequency of a bond is proportional to the square root of the force constant divided by the reduced mass of the atoms involved. When hydrogen is replaced by deuterium, the reduced mass increases substantially, leading to a predictable decrease in the vibrational frequency of the C-D bond compared to the C-H bond. libretexts.org For C-H stretching frequencies, which typically appear around 2900-3000 cm⁻¹, the corresponding C-D stretching frequencies are expected to shift down by a factor of approximately √2 (around 1.35-1.41), placing them in a less cluttered region of the IR spectrum (~2100-2200 cm⁻¹). libretexts.org

While the electronic properties like orbital energies and electron density are largely considered identical between isotopologues, subtle secondary isotope effects can arise. These can manifest as minor changes in bond lengths and angles due to the different zero-point vibrational energies of C-H versus C-D bonds, which can slightly alter the effective molecular geometry and, consequently, properties like the dipole moment. However, for most applications, the electronic structures of hydrogenated and deuterated versions are assumed to be the same. nih.gov

Table 2: Predicted Vibrational Frequency Shifts due to Deuteration Illustrative comparison based on theoretical principles. libretexts.org

Vibrational ModeH-Isotopologue (cm⁻¹)d4-Isotopologue (cm⁻¹)Isotopic Ratio (νH/νD)
C-H/C-D Stretch (Backbone)~2950~2180~1.35
C-H/C-D Bend (Backbone)~1450~1050~1.38
O-H Stretch~3400~3400~1.00
Aromatic C-H Stretch~3050~3050~1.00

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics excels at describing the properties of a single, static molecule, this compound is a flexible molecule that can adopt numerous conformations. Molecular Dynamics (MD) simulations are used to explore this conformational landscape over time. nih.gov

In an MD simulation, the molecule is treated using a classical force field, which defines the potential energy as a function of bond lengths, angles, dihedrals, and non-bonded interactions. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time (typically nanoseconds to microseconds). nih.gov This allows for the exploration of different low-energy conformations and the transitions between them.

For this compound, MD simulations can reveal the preferred spatial arrangements of the methoxyphenoxy group relative to the propanediol (B1597323) backbone. A key focus would be the analysis of intramolecular hydrogen bonding patterns, for example, between the hydroxyl groups and the ether oxygen atoms. researchgate.net The simulations can also be run in a solvent box (e.g., water) to study how intermolecular interactions with the solvent influence the conformational preferences of the molecule. The deuteration itself is not expected to significantly alter the conformational landscape, as force fields are based on atomic interactions that are mass-independent.

In Silico Modeling of Reaction Pathways and Mechanistic Insights with Deuterated Species

One of the most powerful applications of computational chemistry in this context is to model reaction pathways and understand the mechanistic consequences of deuteration. nih.gov Deuterium substitution at a site of metabolic attack can significantly slow down the rate of bond cleavage, a phenomenon known as the primary kinetic isotope effect (KIE). nih.govnih.gov

Using DFT, one can model the mechanism of a potential metabolic reaction, such as oxidation by a cytochrome P450 (CYP) enzyme. nih.gov This involves locating the transition state (TS) structure for the rate-determining step, which is often the cleavage of a C-H bond. By calculating the vibrational frequencies at the TS, the zero-point energy (ZPE) can be determined. The ZPE for a C-D bond is lower than for a C-H bond. This difference in ZPE between the reactant and the transition state is larger for the deuterated species, resulting in a higher activation energy and a slower reaction rate.

In silico modeling can predict which metabolic pathways are likely to be affected by the d4-substitution on the propanediol backbone. If oxidation occurs at one of the deuterated carbon centers, a significant KIE would be predicted, potentially diverting metabolism to other sites on the molecule, a phenomenon known as metabolic switching. nih.govnih.gov

Prediction of Spectroscopic Signatures and Validation against Experimental Data

A crucial role of computational chemistry is the prediction of spectroscopic data that can be used to identify and characterize a molecule, and to validate the computational model itself. scispace.com

As discussed in section 4.1.1, DFT calculations can generate predicted IR, Raman, and UV-Vis spectra. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using methods like GIAO (Gauge-Including Atomic Orbital). While ¹H and ¹³C NMR are standard, the presence of deuterium introduces other possibilities. The ¹³C NMR spectrum would show characteristic triplet patterns for the deuterated carbons due to C-D coupling, and the signals would be slightly shifted upfield compared to the non-deuterated analogue.

The ultimate test of a computational model is its agreement with experimental data. arxiv.org By comparing the calculated spectra of this compound with experimentally measured spectra, the accuracy of the chosen theoretical level (functional and basis set) can be assessed. A strong correlation between the predicted and experimental spectroscopic signatures provides confidence in the other computed properties, such as reaction energetics and mechanistic insights.

Biochemical and Enzymatic Transformation Studies of 2 2 Methoxyphenoxy 1,3 Propanediol D4 in Model Systems Non Clinical Focus

In Vitro Enzymatic Biotransformation Pathways and Metabolite Profiling Using Deuterium (B1214612) Tracers

Deuterium labeling is a powerful technique for elucidating metabolic pathways. nih.govyoutube.com By replacing hydrogen with deuterium at specific positions, the mass of the molecule is increased, allowing for clear differentiation between the parent compound and its metabolites using mass spectrometry. nih.gov This approach is instrumental in tracking the transformation of 2-(2-methoxyphenoxy)-1,3-propanediol-d4 in in vitro systems like human liver microsomes. dtic.mil

The parent, non-deuterated compound, 2-(2-methoxyphenoxy)-1,3-propanediol, is structurally related to guaifenesin (B1672422), which is known to undergo hepatic oxidation and O-demethylation. drugbank.comnih.gov The primary enzyme responsible for the O-demethylation of guaifenesin is O-demethylase, located in liver microsomes. drugbank.comnih.gov This process leads to the formation of a major metabolite, 3-(2-hydroxyphenoxy)-propane-1,2-diol (O-desmethyl guaifenesin). researchgate.net

In the case of this compound, in vitro incubation with human liver microsomes would be expected to yield a deuterated version of this O-desmethyl metabolite. The deuterium atoms on the propanediol (B1597323) moiety would remain intact during this specific reaction, allowing for precise tracking. The expected primary biotransformation pathways are:

O-Demethylation: The methoxy (B1213986) group on the phenyl ring is removed, catalyzed primarily by cytochrome P450 (CYP) enzymes. dtic.milnih.gov

Oxidation: The primary alcohol groups on the propanediol chain can be oxidized to aldehydes and then carboxylic acids. drugbank.com

Metabolite profiling using high-resolution mass spectrometry would identify the parent compound and its metabolites based on their unique mass-to-charge ratios, confirming the retention of the deuterium label on the propanediol backbone. nih.gov

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.orglibretexts.org Measuring the KIE provides evidence for whether the cleavage of a bond to the isotopically labeled atom is part of the rate-determining step of the reaction. nih.govyoutube.com

For this compound, the deuterium atoms are located on the propanediol side chain. If oxidation of the C-H bonds on this chain is a key metabolic pathway, replacing hydrogen with deuterium would likely slow down the reaction rate. This is because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, requiring more energy to break. A significant KIE (kH/kD > 1) would indicate that C-H bond cleavage on the propanediol moiety is a rate-limiting step in its metabolism. nih.gov

Conversely, for the O-demethylation reaction, which occurs on the phenyl methyl ether part of the molecule, a negligible KIE would be expected from deuteration on the propanediol chain. This is because the isotopic substitution is not at the site of bond cleavage for this specific reaction. Studies on other compounds have shown that the intrinsic isotope effects for O-dealkylation can be quite large but may be masked by other, non-isotopically sensitive steps in the enzymatic cycle. nih.gov

Table 1: Expected Kinetic Isotope Effects (KIE) for Major Metabolic Pathways of this compound
Metabolic PathwaySite of ReactionExpected KIE (kH/kD)Rationale
O-DemethylationMethoxy group on phenyl ring~1Deuterium labels are not at the site of bond cleavage.
Oxidation of Propanediol ChainC-H bonds of the propanediol moiety>1 (Significant)C-D bond cleavage is slower than C-H bond cleavage and is likely a rate-limiting step. nih.govnih.gov

Application of Deuterium Labeling for Tracing Metabolic Flux in Cellular or Microbial Cultures

Stable isotope tracers like deuterium are essential tools for metabolic flux analysis (MFA), which quantifies the rates of intracellular reactions. nih.govcreative-proteomics.com In cellular or microbial cultures, cells are grown in a medium containing a deuterated substrate, such as D2O (heavy water) or a deuterated carbon source like D-glucose. nih.govcolumbia.edu The deuterium atoms are incorporated into various metabolites and macromolecules during biosynthesis. nih.govresearchgate.net

By introducing this compound to cell cultures (e.g., hepatocytes) or microbial systems, researchers can trace its uptake and subsequent metabolic fate. The deuterium label acts as a clear marker to follow the flux of the compound through various pathways. nih.govnih.gov Analysis by mass spectrometry or NMR spectroscopy can track the appearance of the deuterium label in downstream metabolites, providing a quantitative map of how the compound is processed by the cells. columbia.edunih.gov This technique can reveal the relative contributions of different metabolic pathways and how they might be altered by genetic or environmental factors. nih.govnsf.gov

Interaction with Biomolecules (e.g., enzymes, receptors) in Defined Biochemical Assays

Deuterated compounds can be used in defined biochemical assays to study interactions with specific proteins, such as enzymes or receptors. promega.com For example, competitive binding assays can determine if this compound binds to the same active site of an enzyme as its non-deuterated counterpart or other known substrates.

While the primary metabolic enzymes are likely CYPs, the compound or its metabolites might interact with other proteins. dtic.mil Isotope labeling can be crucial in these studies. For instance, in assays investigating enzyme inhibition, the deuterated compound could be used to see if the KIE affects its potency as an inhibitor. In receptor binding assays, the label helps in quantifying the bound ligand without the need for radioactive tags. nih.gov These studies help to elucidate the molecular targets and potential off-target effects of the compound. nih.gov

Studies in Non-Human Biological Models for Mechanistic Elucidation

To understand the metabolic pathways in a more complex biological system, in vitro studies are often extended to non-human models. dtic.mil Incubating this compound with liver fractions (like S9 fractions or microsomes) or primary hepatocytes from different species (e.g., rat, dog, monkey) can reveal species-specific differences in metabolism. mdpi.comnih.gov

These models are critical for several reasons:

Metabolite Identification: They help to identify a broader range of metabolites, including phase II conjugates (e.g., glucuronides), which might be formed in a whole-cell environment. nih.gov

Enzyme Identification: By using specific chemical inhibitors or recombinant enzymes, the specific CYP isoforms responsible for the metabolism can be identified. mdpi.com

Cross-Species Comparison: Comparing metabolite profiles across species helps in selecting the most appropriate animal model for further, more complex studies by finding one whose metabolic profile most closely resembles that of human in vitro systems. youtube.comnih.gov

Mechanistic Investigations Utilizing 2 2 Methoxyphenoxy 1,3 Propanediol D4 As a Probe

Elucidation of Chemical Reaction Mechanisms via Deuterium (B1214612) Labeling and Kinetic Isotope Effects

Deuterium labeling is a powerful technique for unraveling the step-by-step sequence of events in a chemical reaction, known as the reaction mechanism. The substitution of hydrogen with its heavier isotope, deuterium, can lead to a measurable change in the rate of a chemical reaction, a phenomenon referred to as the kinetic isotope effect (KIE). The magnitude of the KIE provides crucial information about the bond-breaking and bond-forming steps that occur during the reaction.

The C-D bond is stronger than the C-H bond, meaning it requires more energy to be broken. Consequently, if a carbon-hydrogen bond is broken in the rate-determining step of a reaction, the deuterated version of the molecule will react more slowly than its non-deuterated counterpart. This results in a "normal" primary kinetic isotope effect (kH/kD > 1). Conversely, if no bond to the deuterium is broken in the rate-limiting step, a smaller or negligible secondary kinetic isotope effect may be observed.

In the context of 2-(2-Methoxyphenoxy)-1,3-propanediol-d4, its utility lies in studying reactions involving the propanediol (B1597323) moiety. For instance, in oxidation or dehydration reactions where a C-H bond on the propanediol backbone is cleaved, the use of this deuterated analog would be expected to exhibit a significant primary kinetic isotope effect. This would confirm that the C-H bond cleavage is a critical part of the slowest step of the reaction.

Kinetic Isotope Effect (KIE) Type Description Expected Observation with this compound
Primary KIE Occurs when the bond to the isotopically labeled atom is broken in the rate-determining step.A significant kH/kD > 1 would be observed in reactions where a C-D bond on the propanediol group is cleaved in the slowest step.
Secondary KIE Observed when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step.Smaller effects (kH/kD close to 1) would be expected for reactions occurring elsewhere in the molecule, such as at the methoxy (B1213986) group.

Probing Degradation Pathways in Controlled Chemical Environments

Understanding the degradation of a chemical compound is critical for determining its stability and potential transformation products. This compound is an invaluable probe for studying the degradation pathways of its non-deuterated counterpart, which is an impurity of Guaifenesin (B1672422). The degradation of Guaifenesin and its related compounds has been studied under various stress conditions.

Forced degradation studies on Guaifenesin have shown that it is susceptible to degradation under oxidative, acidic, basic, thermal, and photolytic conditions. By employing this compound in similar controlled degradation experiments, researchers can trace the fate of the deuterated propanediol moiety. Mass spectrometry is a particularly powerful analytical technique in these studies, as the mass difference between the deuterated and non-deuterated fragments allows for unambiguous identification of the degradation products originating from this part of the molecule.

For example, if a degradation pathway involves the cleavage of the ether linkage, the resulting deuterated propanediol fragment can be readily identified by its unique mass-to-charge ratio. This allows for a precise determination of the bonds that are broken during degradation.

Stress Condition Potential Degradation Pathway to Probe with Deuterated Analog Analytical Advantage of Deuterium Labeling
Oxidative Stress Oxidation of the alcohol groups on the propanediol moiety.Tracing the formation of deuterated carboxylic acid or ketone fragments via mass spectrometry.
Acid/Base Hydrolysis Cleavage of the ether linkage connecting the phenyl and propanediol groups.Unambiguous identification of the deuterated 1,3-propanediol (B51772) fragment in the reaction mixture.
Photolytic Degradation Radical-induced cleavage at various points in the molecule.Following the fate of the deuterated fragments to understand the primary sites of photochemical attack.

Understanding Structure-Reactivity Relationships Through Isotopic Substitution

The relationship between a molecule's structure and its chemical reactivity is a cornerstone of organic chemistry. Isotopic substitution, as exemplified by this compound, provides a subtle yet powerful means to probe these relationships. By altering the mass of specific atoms without changing the molecule's electronic structure, the vibrational frequencies of bonds are modified, which can influence reaction rates.

The study of how isotopic substitution at the propanediol moiety of this compound affects the reactivity of other parts of the molecule, such as the methoxy group or the aromatic ring, can provide insights into intramolecular interactions. For instance, if deuteration of the propanediol chain influences the rate of a reaction at the aromatic ring, it could suggest that the conformation or vibrational coupling of the side chain plays a role in the reactivity of the ring.

These studies contribute to a more profound understanding of how subtle changes in molecular structure can have significant consequences for chemical behavior. The data obtained from such investigations are crucial for developing predictive models of chemical reactivity.

Specialized Research Applications and Methodological Development Using 2 2 Methoxyphenoxy 1,3 Propanediol D4

Development and Validation of Analytical Methods for Related Analytes Using Deuterated Internal Standards

The primary application of 2-(2-Methoxyphenoxy)-1,3-propanediol-d4 is as an internal standard (IS) for the quantitative analysis of its non-labeled counterpart, guaifenesin (B1672422), and potentially other related compounds. researchgate.net The use of stable isotope-labeled internal standards is considered the gold standard in quantitative mass spectrometry, a powerful analytical technique that combines the separation capabilities of liquid chromatography (LC) or gas chromatography (GC) with the mass analysis capabilities of mass spectrometry (MS). usgs.govnih.gov

In bioanalysis, which involves measuring drug concentrations in complex biological samples like blood plasma, serum, or urine, a significant challenge is the "matrix effect". usgs.govresearchgate.net This phenomenon occurs when co-eluting, endogenous components of the sample interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either suppression or enhancement of the signal. usgs.govresearchgate.net Such interference can cause considerable errors in accuracy and precision, making the analytical method unreliable. usgs.gov

A deuterated internal standard like this compound is the ideal tool to overcome this challenge. Because it is chemically identical to the analyte (guaifenesin), it co-elutes during chromatography and experiences the exact same matrix effects. nih.gov However, due to its slightly higher mass from the deuterium (B1214612) atoms, the mass spectrometer can distinguish it from the non-labeled analyte. By comparing the signal of the analyte to the known, constant concentration of the internal standard, analysts can accurately calculate the analyte's concentration, effectively canceling out the variability caused by matrix effects. nih.govnih.gov

This approach significantly enhances the robustness and reliability of analytical methods. Method validation studies for the analysis of guaifenesin, often performed in combination with other drugs, demonstrate high levels of accuracy and precision when an appropriate internal standard is used. researchgate.netcore.ac.uk Key validation parameters, such as linearity, limit of quantitation (LOQ), and recovery, meet the stringent requirements set by regulatory bodies. nih.govresearchgate.net

Table 1: Representative Validation Parameters for Analytical Methods Measuring Guaifenesin This table compiles typical performance characteristics from various validated HPLC and LC-MS/MS methods for guaifenesin analysis, illustrating the high standards of accuracy and sensitivity achieved. The use of an internal standard, such as this compound, is critical for achieving such robustness, especially in complex matrices.

ParameterTypical Value/RangeSignificanceReference
Linearity Range50 - 1500 ng/mL (plasma)The concentration range over which the method provides results directly proportional to the analyte concentration. researchgate.net
Correlation Coefficient (r²)≥0.999A measure of how well the calibration curve fits the experimental data; a value close to 1.0 indicates excellent linearity. core.ac.uknih.gov
Limit of Quantitation (LOQ)1.991 µg/mL (formulation); 18 µg/mL (environmental)The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. researchgate.netnih.gov
Accuracy (Recovery)98-102%The closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations. nih.gov
Precision (%RSD)<2% (Intra-day); <10% (Inter-day)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. researchgate.netnih.gov

The widespread use of pharmaceuticals like guaifenesin has led to their detection in the environment, including industrial effluents, surface water, and groundwater. researchgate.netresearchgate.netca.gov Monitoring the presence and concentration of these compounds is crucial for assessing their potential environmental impact. Analytical methods for environmental samples face similar, if not greater, challenges to bioanalysis due to the highly variable and complex nature of matrices like wastewater or river water. researchgate.netusgs.gov

One study successfully developed an HPLC method to determine guaifenesin in industrial effluent, demonstrating the applicability of such techniques to environmental samples. researchgate.netca.gov While this particular study did not employ mass spectrometry, the use of a deuterated internal standard like this compound would be essential for a more sensitive and specific LC-MS/MS-based monitoring program. Such a standard would ensure accurate quantification despite the presence of numerous potential interferents in environmental matrices, from humic acids to other pollutants. usgs.gov The detection of pharmaceuticals in drinking water sources, even at low concentrations, is a matter of public interest, necessitating highly reliable analytical methods for which deuterated standards are indispensable. nih.gov

Contributions to Structural Biology and Conformational Analysis of Lignin (B12514952) Model Compounds and Derivatives

Lignin is a complex, amorphous polymer that provides structural rigidity to plant cell walls. Its intricate structure, based on phenylpropanoid units linked by various ether and carbon-carbon bonds, makes it notoriously difficult to study and process. nih.govsaudijournals.com The most abundant linkage type in lignin is the β-O-4 (arylglycerol-β-aryl ether) linkage. saudijournals.com

The core structure of 2-(2-Methoxyphenoxy)-1,3-propanediol is analogous to these β-O-4 lignin model compounds. core.ac.uksaudijournals.com Researchers synthesize and study such models to understand the structure, conformation, and reactivity of specific linkages within the larger lignin polymer without the complexity of the native material. nih.gov The three-dimensional conformation of these linkages significantly influences the properties and chemical reactivity of lignin, for instance, during pulping processes.

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for these conformational studies. Deuteration, the selective replacement of hydrogen with deuterium, is a powerful technique in this field. Specifically, using a deuterated analog like this compound in NMR studies can help simplify complex spectra and elucidate specific structural features and interactions. Furthermore, deuterated compounds are invaluable in mechanistic studies to trace reaction pathways during chemical or enzymatic degradation of lignin, providing critical insights for developing more efficient biomass conversion technologies. nih.gov

Use as a Reference Standard in Academic and Industrial Quality Control/Assurance for Related Chemical Entities

In the pharmaceutical industry, ensuring the quality, purity, and correct dosage of active pharmaceutical ingredients (APIs) like guaifenesin is paramount. This is achieved through rigorous quality control and quality assurance (QC/QA) programs that rely on well-characterized reference standards.

A reference standard is a highly purified compound against which production batches are compared. While primary standards from pharmacopoeias like the USP are used for identification and purity tests, researchgate.net a deuterated compound such as this compound serves a distinct but equally critical role as a quantitative reference standard.

It is specifically intended for use as an internal standard in chromatographic assays (HPLC or LC-MS/MS) designed to determine the exact amount of guaifenesin in a final product, such as a tablet or syrup. researchgate.net By adding a precise amount of the deuterated standard to a sample extract, QC laboratories can obtain highly accurate and precise measurements, ensuring that each batch meets the specifications for drug content. researchgate.netnih.gov Its use is integral to the validation of analytical procedures and for routine testing, guaranteeing the consistency and efficacy of the final medicinal product. researchgate.net

Emerging Research Directions and Future Perspectives for 2 2 Methoxyphenoxy 1,3 Propanediol D4 Studies

Integration with Advanced 'Omics' Technologies for Systems-Level Understanding

The incorporation of stable isotopes into molecules is a cornerstone of metabolic research. medchemexpress.com The future of 2-(2-Methoxyphenoxy)-1,3-propanediol-d4 studies lies in its strategic integration with advanced 'omics' platforms—such as metabolomics, proteomics, and transcriptomics—to achieve a systems-level understanding of the metabolic fate and biological impact of its non-deuterated parent compound.

As a stable isotope-labeled tracer, this compound can be administered to in vitro or in vivo models, allowing for the precise tracking of its metabolic conversion and distribution. Mass spectrometry-based metabolomics can then differentiate the deuterated metabolites from the endogenous metabolic background, providing an unambiguous map of the biotransformation pathways. This approach can identify novel metabolites and quantify their flux, offering critical insights that are often unattainable with conventional methods.

Furthermore, the metabolic perturbations induced by the parent compound could be assessed at a global level. By comparing the proteomic and transcriptomic profiles of biological systems exposed to the compound versus controls, researchers can identify changes in protein expression and gene regulation. This integrated 'omics' approach allows for the construction of comprehensive network models that connect the metabolic fate of a specific xenobiotic to broader cellular responses. nih.gov

Potential 'Omics' Application Methodology Expected Outcome
Metabolic Flux Analysis Administering this compound and performing LC-MS/MS-based metabolomics.Unambiguous identification and quantification of metabolites derived from the parent compound.
Pathway Perturbation Mapping Quantitative proteomics (e.g., SILAC, TMT) following exposure to the non-deuterated parent compound.Identification of up- or down-regulated proteins, revealing affected cellular pathways.
Regulatory Network Analysis RNA-Seq analysis to profile transcriptomic changes in response to the parent compound.Insight into the genetic regulatory networks that respond to xenobiotic stress.

Exploration of Novel Catalytic Routes for Deuterium (B1214612) Exchange and Derivatization

The synthesis of specifically labeled isotopologues is crucial for their application in research. While the parent molecule, 2-(2-methoxyphenoxy)propane-1,3-diol, can be synthesized through methods like the Williamson ether synthesis, the development of efficient and selective deuteration techniques remains a key research focus. researchgate.net Future studies will likely explore novel catalytic routes for deuterium exchange and the derivatization of the core structure.

Transition-metal-catalyzed hydrogen isotope exchange (HIE) presents a powerful strategy for introducing deuterium into organic molecules with high precision. compchemday.org Catalysts based on iridium, rhodium, or palladium could be investigated for their ability to selectively deuterate specific positions on the 2-(2-methoxyphenoxy)-1,3-propanediol scaffold. The exploration of directing groups could further enhance the regioselectivity of the deuteration process.

Moreover, multicomponent reactions (MCRs) offer an innovative approach to construct complex, deuterated molecules in a single step. nih.gov By utilizing deuterated building blocks, such as deuterated aldehydes or isocyanides, MCRs could provide rapid access to a library of deuterated analogues of 2-(2-methoxyphenoxy)-1,3-propanediol and its derivatives. nih.gov These methods are advantageous due to their high atom economy and potential for generating structural diversity with excellent retention of the deuterium label. nih.gov

Catalytic Strategy Deuterium Source Potential Advantages
Transition-Metal-Catalyzed HIE Deuterium gas (D₂) or heavy water (D₂O)High efficiency and potential for regioselective labeling.
Multicomponent Reactions (MCRs) Deuterated building blocks (e.g., aldehydes-d)Rapid assembly of complex deuterated molecules with high isotopic purity. nih.gov
Ruthenium-Catalyzed Exchange D₂OCan be effective for deuterating positions adjacent to functional groups. nih.gov

Expansion of Computational Predictive Models for Deuterated Species

Computational chemistry provides invaluable tools for predicting the behavior of molecules, and its application to deuterated species is a rapidly expanding field. Future research will likely focus on developing and refining computational models to predict the properties of this compound and its metabolites.

A primary focus of these models is the prediction of the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic reactions involving the cleavage of this bond. acs.orgnih.gov This effect can significantly alter the pharmacokinetic profile of a compound. acs.org Quantum mechanics methods, particularly Density Functional Theory (DFT), can be employed to model reaction mechanisms and calculate the expected KIE for specific metabolic transformations, such as those mediated by cytochrome P450 enzymes. nih.govresearchgate.net

These predictive models can guide the design of future deuterated analogues with optimized metabolic stability. By identifying metabolically vulnerable sites on the parent molecule, computational models can suggest specific deuteration patterns to slow down metabolism, potentially leading to improved bioavailability or a modified pharmacological profile. acs.org

Predicted Property Computational Method Significance
Kinetic Isotope Effect (KIE) Density Functional Theory (DFT)Predicts changes in metabolic rates due to deuteration. acs.orgnih.gov
Metabolic Site Prediction Molecular docking and reaction mechanism modelingIdentifies which parts of the molecule are most likely to be metabolized.
Binding Affinity Molecular dynamics simulationsAssesses how deuteration might alter interactions with enzymes or receptors.

Potential for Development of New Research Probes and Reagents in Chemical Biology

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of protein function and biological pathways. nih.govresearchgate.net The unique properties of this compound make it and its derivatives promising candidates for development into novel research probes in chemical biology.

The inherent KIE associated with deuteration can be exploited to create mechanistic probes for studying enzyme activity. acs.org For instance, if the metabolism of the parent compound by a specific enzyme is slowed by deuteration, it confirms that the C-H bond at that position is broken during the rate-determining step of the reaction. This allows researchers to probe the mechanisms of enzymes involved in xenobiotic metabolism.

Furthermore, the core scaffold of 2-(2-methoxyphenoxy)-1,3-propanediol can be functionalized to create more sophisticated chemical probes. By incorporating reporter tags (e.g., fluorophores) or reactive groups (e.g., alkynes for click chemistry), derivatives of the deuterated compound could be used for activity-based protein profiling (ABPP) to identify and characterize the enzymes that interact with it. nih.govnih.gov Such probes would be powerful tools for target deconvolution and for understanding the off-target effects of the parent compound and its metabolites. nih.gov

Probe Type Modification Application
Mechanistic Probe Site-specific deuterationElucidating enzyme reaction mechanisms via the Kinetic Isotope Effect. acs.org
Activity-Based Probe Incorporation of a reactive group (e.g., alkyne, fluorophosphonate)Covalently labeling and identifying target enzymes in complex proteomes. nih.gov
Fluorescent Probe Attachment of a fluorophoreVisualizing the subcellular localization and distribution of the compound in real-time. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-Methoxyphenoxy)-1,3-propanediol-d4, and how do intermediate steps influence yield and purity?

  • Methodology : Focus on multi-step synthesis involving cyclic intermediates (e.g., 1,3-dioxolane derivatives) and deuterium labeling. Key steps include:

  • Formation of a cyclic intermediate (e.g., 2-[(2-methoxyphenoxy)methyl]-1,3-dioxolane) to stabilize reactive groups .
  • Deuterium incorporation via acid-catalyzed exchange or reduction of ketone precursors using deuterated reagents (e.g., NaBD₄).
  • Purification via column chromatography or recrystallization to achieve >95% isotopic purity.
    • Critical Variables : Reaction temperature (60–80°C), solvent polarity (e.g., THF vs. DMF), and catalyst selection (e.g., p-toluenesulfonic acid) significantly impact intermediate stability .

Q. How can researchers characterize the structural integrity of this compound and confirm deuteration sites?

  • Methodology : Combine spectroscopic and chromatographic techniques:

  • NMR : Compare ¹H-NMR spectra of deuterated vs. non-deuterated analogs to identify suppressed proton signals (e.g., loss of -OH or -CH₂ peaks) .
  • Mass Spectrometry (HRMS) : Use high-resolution MS to verify molecular ion clusters (e.g., [M+D]⁺) and confirm deuteration efficiency .
  • FT-IR : Monitor O-H stretching vibrations (3200–3600 cm⁻¹) to assess residual protonation at hydroxyl groups .

Q. What analytical strategies are recommended for identifying impurities in this compound batches?

  • Methodology : Employ orthogonal separation techniques:

  • HPLC-UV/ELSD : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to resolve by-products like 1,3-bis(2-Methoxyphenoxy) propane-2-ol .
  • LC-MS/MS : Characterize impurities via fragmentation patterns (e.g., m/z 180.20 for 3-(2-Methoxyphenyl)propanoic acid derivatives) .
  • Quantitative ¹³C-NMR : Detect non-deuterated carbon environments in the propanediol backbone .

Advanced Research Questions

Q. How does deuteration at the propanediol moiety influence the compound’s physicochemical properties and metabolic stability?

  • Methodology : Conduct comparative studies:

  • Isotope Effects : Measure kinetic isotope effects (KIEs) on hydrolysis rates using deuterated vs. non-deuterated analogs in buffered solutions (pH 1–7.4) .
  • Metabolic Profiling : Incubate with liver microsomes and track deuterium retention via LC-MS to assess resistance to oxidative metabolism .
  • Thermal Stability : Perform TGA/DSC to evaluate decomposition thresholds (e.g., 150–200°C) and correlate with deuterium content .

Q. What mechanistic insights can be gained from studying the reaction pathways of this compound in catalytic systems?

  • Methodology : Use isotopic labeling to trace reaction mechanisms:

  • Deuterium Kinetic Isotope Effects (DKIE) : Compare reaction rates in C-H vs. C-D bond cleavage during acid-catalyzed etherification .
  • Computational Modeling : Apply DFT calculations to map energy barriers for deuterium migration in intermediates .
  • In Situ Spectroscopy : Monitor deuterium redistribution via FT-IR or Raman during catalytic cycles .

Q. How can researchers design stability-indicating assays for this compound under accelerated degradation conditions?

  • Methodology : Stress testing protocols:

  • Forced Degradation : Expose to heat (40–80°C), humidity (75% RH), and UV light (254 nm) to generate degradation markers (e.g., methoxyphenol derivatives) .
  • HPLC-DAD-MS : Develop validated methods to quantify degradation products (e.g., limit of detection ≤0.1%) .
  • pH-Dependent Stability : Assess hydrolysis rates in buffers (pH 2–9) to identify labile functional groups .

Q. What advanced techniques are suitable for resolving structural ambiguities in deuterated analogs of 2-(2-Methoxyphenoxy)-1,3-propanediol?

  • Methodology : Leverage hyphenated analytical tools:

  • 2D-NMR (HSQC, HMBC) : Assign deuterium positions in complex mixtures by correlating ¹H-¹³C couplings .
  • Isotopic Ratio Mass Spectrometry (IRMS) : Quantify D/H ratios to confirm deuteration homogeneity .
  • X-ray Crystallography : Resolve crystal structures of deuterated vs. non-deuterated forms to detect isotopic packing effects .

Data Contradictions and Resolution

  • Conflict : reports "no known hazard" for the compound, while classifies structurally similar phenoxy derivatives as potential carcinogens.
    • Resolution : Perform Ames tests and in vitro genotoxicity assays (e.g., micronucleus) to clarify safety profiles .
  • Conflict : describes high-yield synthesis via cyclic intermediates, but identifies persistent impurities like 1,3-bis(2-Methoxyphenoxy) propane-2-ol.
    • Resolution : Optimize reaction quenching (e.g., rapid cooling) and implement inline PAT (Process Analytical Technology) for real-time impurity monitoring .

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